Tert-butyl N-(1-oxobutan-2-yl)carbamate
Overview
Description
Tert-butyl N-(1-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 g/mol . The IUPAC name for this compound is tert-butyl 1-formylpropylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)
. The Canonical SMILES structure is CCC(C=O)NC(=O)OC(C)(C)C
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.24 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has five rotatable bonds . The exact mass and monoisotopic mass of the compound are 187.12084340 g/mol . The topological polar surface area is 55.4 Ų . The compound has 13 heavy atoms .Scientific Research Applications
Organic Synthesis and Catalysis
- Photoredox-Catalyzed Cascade Reactions : A study by Wang et al. (2022) highlighted the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination of o-hydroxyarylenaminones. This methodology enables the construction of 3-aminochromones, demonstrating the compound's role in facilitating new synthetic pathways under mild conditions Wang et al., 2022.
Materials Science and Sensory Materials
- Nanofiber Construction for Volatile Acid Vapors Detection : Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, showing that tert-butyl groups play a crucial role in gel formation and highlighting the potential of such materials in detecting acid vapors due to strong blue light emission from xerogel-based films Sun et al., 2015.
Chemical Kinetics and Environmental Applications
- Oxidation of Methyl tert-butyl Ether (MTBE) : Research by Brocard et al. (1983) into the oxidation kinetics of MTBE, which shares structural similarities with tert-butyl N-(1-oxobutan-2-yl)carbamate, provided insights into its less reactive nature compared to alkanes and its potential environmental impact. This study underscores the importance of understanding the chemical behavior of such compounds in environmental contexts Brocard et al., 1983.
Synthetic Methodologies and Chemical Transformations
- Curtius Rearrangement for Boc-protected Amines : Lebel and Leogane (2005) developed a method involving tert-butyl carbamate for the synthesis of Boc-protected amines through a Curtius rearrangement, demonstrating its utility in the efficient and mild synthesis of protected amino acids and amines Lebel & Leogane, 2005.
Atmospheric CO2 Fixation
- Cyclizative Fixation of CO2 : Takeda et al. (2012) reported on the use of tert-butyl nitrite in the cyclizative fixation of atmospheric CO2 by unsaturated amines, leading to cyclic carbamates. This innovative approach highlights the compound's potential in carbon capture and utilization strategies Takeda et al., 2012.
Properties
IUPAC Name |
tert-butyl N-(1-oxobutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDAUFXJXMBQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461201 | |
Record name | tert-Butyl (1-oxobutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346690-97-9 | |
Record name | tert-Butyl (1-oxobutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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